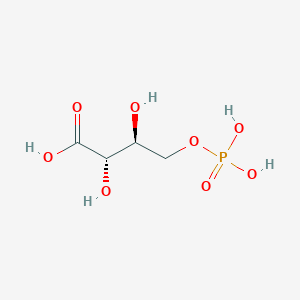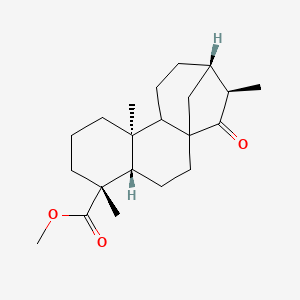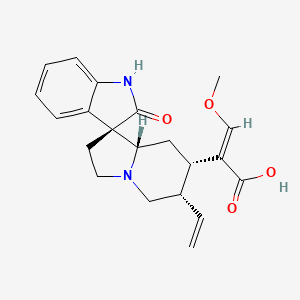
18,19-Dehydrocorynoxinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.
Scientific Research Applications
Neuroprotective and Anti-inflammatory Effects
18,19-Dehydrocorynoxinic acid, isolated from Uncaria rhynchophylla, has been studied for its potential neuroprotective and anti-inflammatory effects. Although it showed only weak inhibitory activity on lipopolysaccharide (LPS)-induced NO release in primary cultured rat cortical microglia, its presence alongside other alkaloids indicates a possible synergistic effect in neuroprotection and inflammation mitigation. This suggests its role in protecting against neurological damage and reducing inflammation, particularly in neurodegenerative diseases and conditions associated with excessive inflammatory responses (Yuan et al., 2008).
Metabolic Pathways and Metabolites
Another study focused on the metabolic pathways and metabolites of Isocorynoxeine, a closely related compound, in rats. It identified 18,19-Dehydrocorynoxinic acid as a metabolite, which contributes to understanding the metabolic fate and disposition of related alkaloids in humans. This information is crucial for developing therapeutic agents based on these compounds, as it provides insights into their pharmacokinetics and potential interactions with other drugs (Qi et al., 2014).
properties
Product Name |
18,19-Dehydrocorynoxinic acid |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1 |
InChI Key |
ZGSZUQKKUBVUPV-DPVGDGHMSA-N |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |
synonyms |
18,19-dehydrocorynoxinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





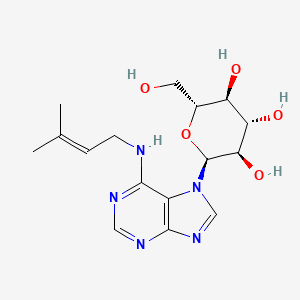


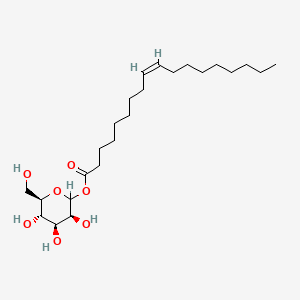
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)

